molecular formula C23H22BrN3O4S B15010663 5-Acetoxy-6-bromo-2-(3-cyano-4,6-dimethyl-pyridin-2-ylsulfanylmethyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester

5-Acetoxy-6-bromo-2-(3-cyano-4,6-dimethyl-pyridin-2-ylsulfanylmethyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester

Cat. No.: B15010663
M. Wt: 516.4 g/mol
InChI Key: FEKTXJRLVJYRHH-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole core, followed by the introduction of the bromo and acetyloxy groups. The final steps involve the addition of the pyridinyl sulfanyl and cyano groups.

    Indole Core Synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The acetyloxy group is introduced through acetylation using acetic anhydride in the presence of a base such as pyridine.

    Pyridinyl Sulfanyl Addition: The pyridinyl sulfanyl group is added via a nucleophilic substitution reaction, where the pyridinyl thiol reacts with a suitable electrophile.

    Cyano Group Introduction: The cyano group can be introduced using a cyanation reaction, typically involving the use of a cyanide source like potassium cyanide.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(acetyloxy)-6-chloro-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate
  • Ethyl 5-(acetyloxy)-6-fluoro-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate

Uniqueness

Ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate is unique due to the presence of the bromo group, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen substituents.

Properties

Molecular Formula

C23H22BrN3O4S

Molecular Weight

516.4 g/mol

IUPAC Name

ethyl 5-acetyloxy-6-bromo-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-1-methylindole-3-carboxylate

InChI

InChI=1S/C23H22BrN3O4S/c1-6-30-23(29)21-15-8-20(31-14(4)28)17(24)9-18(15)27(5)19(21)11-32-22-16(10-25)12(2)7-13(3)26-22/h7-9H,6,11H2,1-5H3

InChI Key

FEKTXJRLVJYRHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3=C(C(=CC(=N3)C)C)C#N

Origin of Product

United States

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